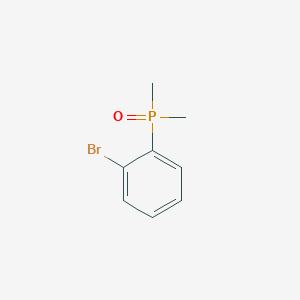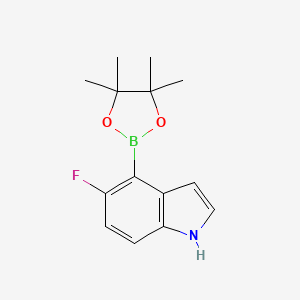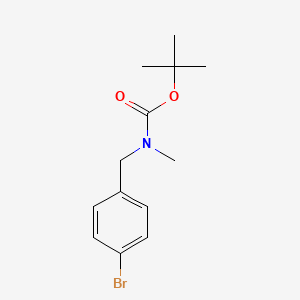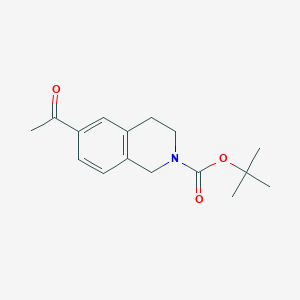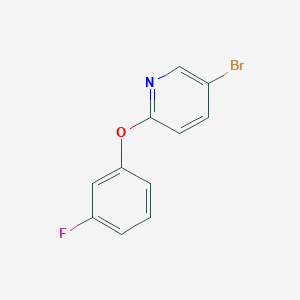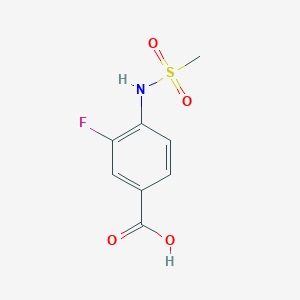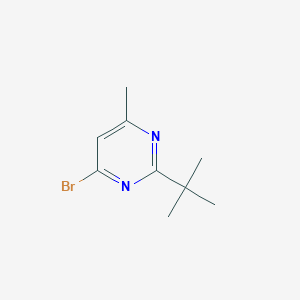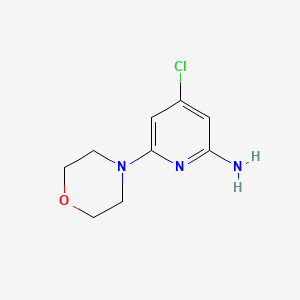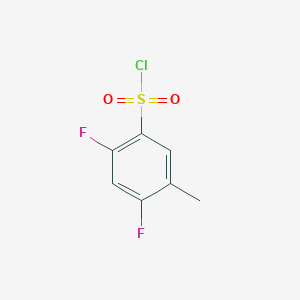
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride can be represented by the InChI code:1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonyl chloride group. Physical And Chemical Properties Analysis
The molecular weight of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is 226.63 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Application 1: Cancer Research
- Summary of the Application : This compound has been used in the development of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which have shown enhanced water solubility and in vivo anticancer efficacy .
- Methods of Application or Experimental Procedures : The compound was used to derive a series of 2,4-difluorophenyl-linker analogs from olaparib, a known PARP1 inhibitor . The analogs were then tested for their ability to inhibit the proliferation of Chinese hamster lung fibroblast V-C8 cells .
- Results or Outcomes : Four potent analogs effectively inhibited the proliferation of the cells in vitro, and showed specificity toward BRCA-deficient cells . In a BRCA1-mutated xenograft model, one of the compounds exhibited more prominent tumor growth inhibition compared with the same dose of olaparib .
Application 2: DNA Sequencing
- Summary of the Application : The compound has been used as a thymine isostere to facilitate assignment in highly redundant DNA sequences .
- Methods of Application or Experimental Procedures : The compound was substituted into the DNA sequences, and its effects on the sequences were then analyzed .
- Results or Outcomes : The results of this application were not detailed in the source .
Application 3: Preparation of Poly(Aryl Ether Sulfonamide)s
- Summary of the Application : This compound has been used in the preparation of poly(aryl ether sulfonamide)s .
- Methods of Application or Experimental Procedures : The compound was used to prepare 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .
- Results or Outcomes : The results of this application were not detailed in the source .
Application 4: Anti-HIV-1 Activity
- Summary of the Application : This compound has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .
- Methods of Application or Experimental Procedures : The compound was used to prepare 2,4-difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide, N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide, and 2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide . These derivatives were then tested for their anti-HIV-1 activity .
- Results or Outcomes : The results of this application were not detailed in the source .
Application 5: Advanced Technology Research
- Summary of the Application : This compound is used in various fields of advanced technology research, including life sciences, organic synthesis, and environmental measurement reagents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results of this application were not detailed in the source .
properties
IUPAC Name |
2,4-difluoro-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWNCRFCWGHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


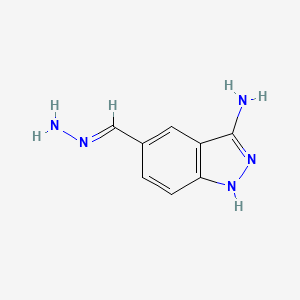
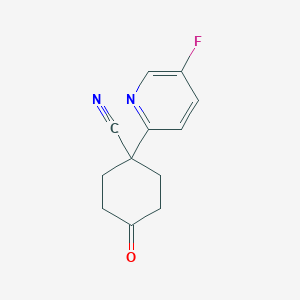
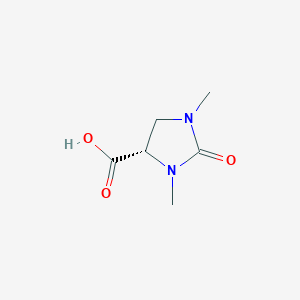
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)

